molecular formula C16H15F3N2O3S B2717621 N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034405-21-3

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2717621
CAS No.: 2034405-21-3
M. Wt: 372.36
InChI Key: MAHCLKYILUQMQJ-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the trifluoromethyl-substituted benzene derivative. These intermediates are then subjected to a series of reactions including hydroxylation, amide formation, and oxalamide coupling under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxalamide could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
  • N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Uniqueness

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the specific positioning of the thiophene and trifluoromethyl groups, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can be leveraged to develop specialized applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-2-1-3-12(8-11)21-15(24)14(23)20-6-4-13(22)10-5-7-25-9-10/h1-3,5,7-9,13,22H,4,6H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHCLKYILUQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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